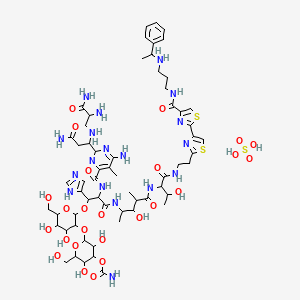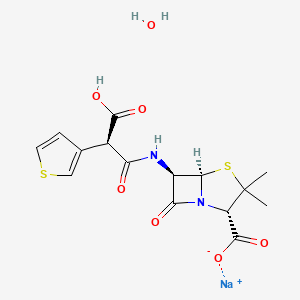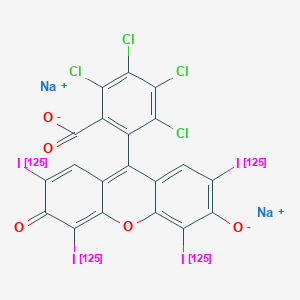
Rose bengal sodium I 125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rose bengal sodium I 125 is a radiolabeled compound derived from Rose bengal, a synthetic dye belonging to the xanthene class of organic compounds. This compound is primarily used in medical diagnostics and research due to its unique properties, including its ability to stain damaged cells and its radiolabeling with iodine-125, which allows for imaging and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rose bengal sodium I 125 involves the iodination of Rose bengal. The process typically includes the exchange of Rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This method ensures a high radiochemical purity of the labeled product . The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired labeling efficiency.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of the starting material through adsorption chromatography before the labeling process. This step is crucial to ensure the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rose bengal sodium I 125 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photophysical properties.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they often involve controlled environments to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Rose bengal, while substitution reactions can result in various substituted products .
Scientific Research Applications
Rose bengal sodium I 125 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, facilitating the formation of C–C and C–X bonds.
Medicine: It is used in diagnostic imaging, particularly in liver function tests and ophthalmic diagnostics. .
Industry: This compound is used in various industrial applications, including the suppression of bacterial growth in microbiological media
Mechanism of Action
The mechanism of action of Rose bengal sodium I 125 involves its ability to stain damaged cells and tissues. The compound binds to the nuclei and cell walls of dead or degenerated epithelial cells, allowing for visualization under specific imaging techniques . In photodynamic therapy, the compound produces reactive oxygen species upon light activation, leading to the destruction of targeted cells .
Comparison with Similar Compounds
Rose bengal sodium I 125 is unique compared to other similar compounds due to its radiolabeling with iodine-125, which enhances its imaging and therapeutic capabilities. Similar compounds include:
Fluorescein: Another xanthene dye used in diagnostic imaging but lacks the radiolabeling feature.
Eosin: A related dye used in histology for staining tissues but does not have the same photodynamic properties .
This compound stands out due to its combination of staining, radiolabeling, and photodynamic properties, making it a versatile tool in various scientific and medical applications.
Properties
Molecular Formula |
C20H2Cl4I4Na2O5 |
|---|---|
Molecular Weight |
1009.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |
InChI Key |
UWBXIFCTIZXXLS-GQTHTECASA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)
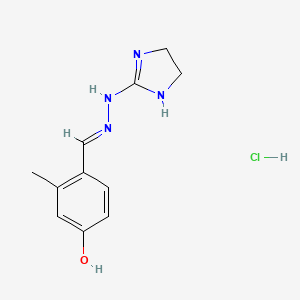
![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)
![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859825.png)
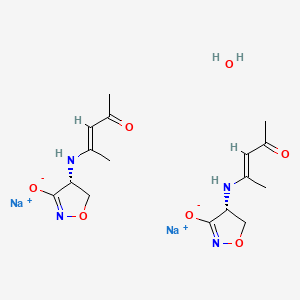
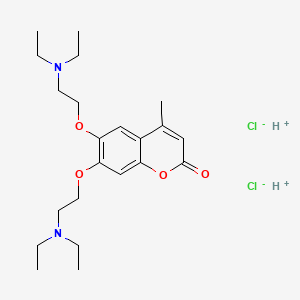
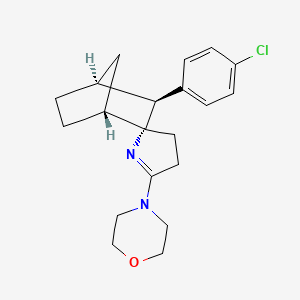
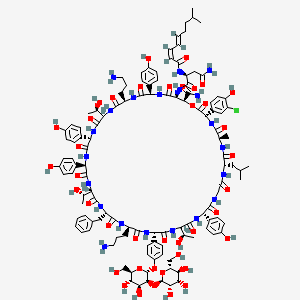
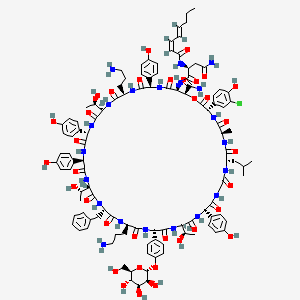

![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
